7-(3-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
7-(3-METHYLPHENYL)-3-[(PYRIDIN-4-YL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that features a thienopyrimidine core. Compounds of this class are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-METHYLPHENYL)-3-[(PYRIDIN-4-YL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic synthesis. A common approach might include:
Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Substitution Reactions: Introduction of the 3-methylphenyl and pyridin-4-ylmethyl groups can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, thienopyrimidine derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of cancer, inflammation, and infectious diseases.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 7-(3-METHYLPHENYL)-3-[(PYRIDIN-4-YL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Other compounds with a thienopyrimidine core.
Phenylpyridine Derivatives: Compounds featuring phenyl and pyridine groups.
Uniqueness
The unique combination of functional groups in 7-(3-METHYLPHENYL)-3-[(PYRIDIN-4-YL)METHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H15N3OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
7-(3-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H15N3OS/c1-13-3-2-4-15(9-13)16-11-24-18-17(16)21-12-22(19(18)23)10-14-5-7-20-8-6-14/h2-9,11-12H,10H2,1H3 |
InChI Key |
CMXQQKDXJCKZRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=NC=C4 |
Origin of Product |
United States |
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